2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 1-isopropyl-3-methyl-1H-1,2,4-triazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone.
Scientific Research Applications
2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of triazole derivatives on biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-methyl-1H-1,2,4-triazole
- 2-Bromo-1-methyl-1H-imidazole
- 3-Bromo-1-methyl-1,2,4-triazole
Uniqueness
2-Bromo-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to the presence of the isopropyl and methyl groups on the triazole ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-5(2)12-8(7(13)4-9)10-6(3)11-12/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJVOPFIMFLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C(=O)CBr)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282517-46-7 | |
Record name | 2-bromo-1-[3-methyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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